molecular formula C51H70N12O12S2 B10792352 D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr

Katalognummer: B10792352
Molekulargewicht: 1107.3 g/mol
InChI-Schlüssel: CENQCEJVMTZQSP-IDNNGIEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr (CTAP) is a cyclic octapeptide with a disulfide bridge between Cys² and Pen⁷ (Pen = penicillamine) . Its molecular formula is C₅₁H₆₉N₁₃O₁₁S₂, molecular weight 1104.32 g/mol, and CAS number 103429-32-9 . CTAP is a potent and selective μ-opioid receptor antagonist, exhibiting high affinity (IC₅₀ = 2.80 nM in rat brain membranes) and minimal cross-reactivity with δ-opioid or somatostatin receptors . It is widely used in neuroscience research to study opioid receptor mechanisms, particularly in pain modulation, tolerance, and dependence .

Eigenschaften

Molekularformel

C51H70N12O12S2

Molekulargewicht

1107.3 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55)/t26-,27-,33-,35+,36-,37+,38+,39+,40+,41+/m1/s1

InChI-Schlüssel

CENQCEJVMTZQSP-IDNNGIEASA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)(C)S)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O

Kanonische SMILES

CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.

    Deprotection: Removal of protecting groups from the amino acids.

    Cyclization: Formation of the cyclic structure by creating a disulfide bridge between cysteine and penicillamine residues.

    Cleavage: Detachment of the peptide from the solid support.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bridges.

    Reduction: Breaking of disulfide bridges.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its interactions with μ-opioid receptors and other biological targets.

    Medicine: Explored for potential therapeutic applications, including pain management and addiction treatment.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr exerts its effects by binding to μ-opioid receptors, acting as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological responses. The compound’s structure allows it to cross the blood-brain barrier, making it effective in central nervous system applications .

Vergleich Mit ähnlichen Verbindungen

CTAP vs. CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂)

Structural Differences : CTOP replaces Arg⁴ with Orn⁴ (ornithine), altering charge and conformational flexibility .

Property CTAP CTOP References
μ-Opioid Receptor Affinity IC₅₀ = 2.80 nM IC₅₀ = 1.11–1.70 nM
δ-Opioid Receptor Selectivity IC₅₀(δ)/IC₅₀(μ) = ~4840 IC₅₀(δ)/IC₅₀(μ) = ~2000
Non-Opioid Activity No significant K⁺ conductance effects Activates K⁺ conductance (EC₅₀ = 560 nM) via non-opioid receptors
Functional Role Neutral antagonist at μ* receptors Partial agonist at K⁺ channels

Key Findings :

  • CTOP activates a non-opioid K⁺ conductance pathway in locus ceruleus neurons, likely via somatostatin-like receptors, whereas CTAP lacks this activity .
  • CTAP exhibits superior μ-receptor selectivity over δ-opioid receptors compared to CTOP .

CTAP vs. Naltrexone

Structural Differences: Naltrexone is a non-peptide alkaloid antagonist, whereas CTAP is a peptide.

Property CTAP Naltrexone References
μ-Opioid Antagonist Potency 10-fold more potent than naltrexone Baseline potency
Receptor Selectivity μ-selective (no δ activity) μ/δ/κ opioid receptor antagonist
In Vivo Antagonism Noncompetitive at high doses Competitive antagonism
Withdrawal Effects Minimal withdrawal jumping in mice Induces withdrawal jumping

Key Findings :

  • CTAP is 10-fold more potent than naltrexone in blocking antinociceptive effects of μ-agonists like morphine and DAMGO .

CTAP vs. DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin)

Functional Interactions :

  • CTAP shows 300-fold higher potency in antagonizing DAMGO (a high-efficacy μ-agonist) compared to other agonists like etorphine, suggesting unique binding interactions within the μ-receptor .
  • Naltrexone lacks this selectivity, exhibiting equipotent antagonism across agonists .

CTAP vs. Delta-Selective Antagonists (e.g., Naltrindole, NTI)

Data Tables

Table 1: Receptor Affinity Profiles

Compound μ-Opioid IC₅₀ (nM) δ-Opioid IC₅₀ (nM) Somatostatin IC₅₀ (nM)
CTAP 2.80 >13,500 Not reported
CTOP 1.11–1.70 >22,700 22,700
Naltrexone 0.3–1.5 10–50 Not applicable

Sources:

Table 2: In Vivo Antagonism Potency (A50 Values)

Agonist CTAP A50 (nmol) Naltrexone A50 (nmol)
Morphine (s.c.) 0.3 3.0
Etorphine (s.c.) 0.4 4.5
DAMGO (i.c.v.) 0.01 3.0

Sources:

Functional and Mechanistic Insights

  • Noncompetitive Antagonism: At high doses, CTAP inhibits morphine and etorphine antinociception noncompetitively, suggesting insurmountable binding or multi-receptor interactions .
  • Synthesis Challenges : The Pen residue in CTAP complicates synthesis, leading to lower yields compared to linear peptides .

Q & A

Q. What structural features of CTAP contribute to its selectivity as a μ-opioid receptor antagonist?

CTAP's selectivity arises from its cyclic disulfide bridge (Cys²-Pen⁷) and specific D-amino acid substitutions (e.g., D-Phe¹, D-Trp⁴), which stabilize a type II' β-turn in the Tyr³-D-Trp⁴-Lys⁵-Thr⁶ region. This conformation enhances receptor binding by mimicking endogenous peptide motifs while resisting enzymatic degradation . Methodologically, nuclear magnetic resonance (NMR) studies in aqueous solutions (e.g., ¹H and ¹³C relaxation experiments) are critical for resolving these structural dynamics .

Q. How do standard assays (e.g., antinociception) evaluate CTAP’s antagonist potency compared to traditional antagonists like naltrexone?

CTAP’s potency is assessed via tail-withdrawal latency tests in rodents (e.g., Sprague-Dawley rats) using 55°C water. Subcutaneous (s.c.) or intracerebroventricular (i.c.v.) administration of agonists (e.g., morphine, DAMGO) is followed by CTAP dosing. Results are quantified as dose ratios (e.g., CTAP is 10–300× more potent than naltrexone against DAMGO). Key methodological considerations include route-dependent bioavailability and agonist efficacy (high vs. low) .

Advanced Research Questions

Q. How can NMR data resolve contradictions in CTAP’s in vivo vs. in vitro pharmacology?

In vitro radioligand binding assays often overestimate CTAP’s antagonist efficacy due to simplified receptor environments. In vivo, factors like blood-brain barrier penetration and interactions with auxiliary receptors (e.g., δ/κ-opioid subtypes) alter potency. NMR-based relaxation studies (e.g., segmental motion analysis of Lys⁵ side chains) can identify conformational shifts under physiological conditions, reconciling discrepancies between binding affinity and functional antagonism .

Q. What experimental designs address CTAP’s noncompetitive antagonism at high doses?

High-dose CTAP exhibits insurmountable antagonism (e.g., against s.c. etorphine), suggesting receptor internalization or allosteric modulation. To investigate:

  • Use Schild regression analysis with varying agonist concentrations to distinguish competitive vs. noncompetitive mechanisms.
  • Combine CTAP with fluorescently tagged μ-receptors for confocal microscopy to track receptor trafficking .
  • Apply irreversible antagonists (e.g., β-funaltrexamine) to assess receptor reserve depletion .

Q. Why does CTAP show 300-fold higher potency against DAMGO compared to alkaloid agonists?

DAMGO’s peptide structure allows unique interactions with CTAP’s β-turn motif, potentially via hydrogen bonding to Thr⁶ carbonyl oxygen. In contrast, alkaloids (e.g., morphine) lack analogous peptide backbones, reducing binding complementarity. Experimental validation includes:

  • Site-directed mutagenesis of μ-receptor residues (e.g., Asp³.32, Lys⁵.28) to map binding pockets.
  • Isothermal titration calorimetry (ITC) to compare thermodynamic profiles of CTAP-agonist interactions .

Methodological Guidelines

Q. How to optimize radioligand binding assays for CTAP’s low nM affinity?

  • Use tritiated DAMGO ([³H]-DAMGO) as a high-affinity ligand.
  • Preincubate membranes with CTAP (30 min, 25°C) to ensure equilibrium binding.
  • Include GTPγS to uncouple G-proteins, isolating competitive antagonism .

Q. What statistical frameworks are appropriate for analyzing CTAP’s dose-response variability?

  • Apply nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in antinociception assays.
  • Use Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models .

Data Interpretation Challenges

Q. How to reconcile CTAP’s insurmountable antagonism with its competitive binding profile in vitro?

This paradox may arise from CTAP’s slow dissociation kinetics in vivo, mimicking noncompetitive behavior. Address via:

  • Off-rate assays using surface plasmon resonance (SPR) to measure dissociation constants.
  • Kinetic modeling of receptor occupancy over time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.